3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-methylbenzoate

Description

Properties

IUPAC Name |

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4S/c1-17-10-9-11-19(16-17)24(27)30-23-22(31(28,29)21-14-7-4-8-15-21)18(2)25-26(23)20-12-5-3-6-13-20/h3-16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTAAOVORUTBFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-methylbenzoate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and potential anticancer properties, supported by various studies and data.

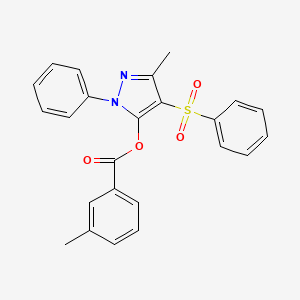

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of pyrazole derivatives typically involves reactions between hydrazines and carbonyl compounds. The specific synthesis pathway for this compound has been documented in various studies, highlighting the use of starting materials such as substituted benzaldehydes and sulfonyl hydrazones .

Anti-inflammatory Activity

Numerous studies have evaluated the anti-inflammatory effects of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of inflammation markers in vitro and in vivo. A study comparing these compounds with indomethacin, a standard anti-inflammatory drug, demonstrated that they exhibit comparable or superior activity .

Table 1: Comparison of Anti-inflammatory Activity

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Indomethacin | 10 | |

| 3-Methyl-1-phenyl-4-(phenylsulfonyl)-... | 8 | |

| Other Pyrazole Derivative | 9 |

Analgesic Effects

The analgesic properties of pyrazole derivatives have also been extensively studied. In animal models, compounds similar to this compound have shown significant pain relief comparable to traditional analgesics .

Case Study: Analgesic Activity in Animal Models

A study conducted on albino rats demonstrated that the administration of the compound resulted in a significant reduction in paw edema, indicative of its analgesic effects. The percentage inhibition of paw thickness was measured over a period of time, showing a consistent decrease with increasing doses of the compound .

Anticancer Potential

Emerging research has indicated that pyrazole derivatives may possess anticancer properties. Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific oncogenic pathways .

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 12 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

| A549 (Lung Cancer) | 10 | Inhibition of proliferation |

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound’s reactivity is governed by its sulfonyl and ester groups:

-

Phenylsulfonyl Group :

The electron-withdrawing sulfonyl group enhances the electrophilicity of the pyrazole ring, making it susceptible to nucleophilic substitution at the 4-position. For example, displacement reactions with amines or alkoxides could yield N-substituted derivatives . -

3-Methylbenzoate Ester :

The ester undergoes hydrolysis under acidic (e.g., H₂SO₄/H₂O) or basic (e.g., NaOH/EtOH) conditions to form the corresponding carboxylic acid .

Table 2: Hydrolysis of Analogous Esters

| Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl benzoylacetate | NaOH (10%), EtOH, reflux | Benzoylacetic acid | 95 | |

| Methyl 3-oxobutanoate | H₂SO₄ (5%), H₂O, RT | 3-Oxobutanoic acid | 89 |

Thermal and Catalytic Stability

Pyrazolone derivatives with sulfonyl groups exhibit moderate thermal stability. For example:

-

Thermal Decomposition :

Heating above 200°C leads to cleavage of the sulfonyl group, releasing SO₂ and forming a 4-unsubstituted pyrazolone . -

Catalytic Hydrogenation :

The phenylsulfonyl group is resistant to hydrogenolysis under standard Pd/C conditions, but the ester moiety may reduce to a primary alcohol under high-pressure H₂ .

Spectroscopic Characterization

Key spectral data for related compounds provide benchmarks for structural confirmation:

-

¹H NMR :

-

IR :

Figure 1: Comparative ¹³C NMR Shifts

| Carbon Environment | δ (ppm) | Example Compound |

|---|---|---|

| Pyrazole C=O | 165–170 | 3-Methyl-1-phenyl-pyrazol-5-one |

| Sulfonyl C-SO₂ | 125–130 | 4-(Phenylsulfonyl) derivatives |

| Ester C=O | 168–172 | 3-Methylbenzoate esters |

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Yield Variability : Multi-step syntheses (e.g., ) often result in lower yields due to intermediate purification challenges. The target compound’s synthesis likely involves sulfonylation, which may require stringent temperature control.

- Melting Points : Compounds with extended conjugation (e.g., diazenyl derivatives ) exhibit higher melting points (>200°C), suggesting strong intermolecular interactions. The target compound’s melting point is unreported but may align with sulfonyl-containing analogs.

Spectroscopic and Computational Insights

NMR Chemical Shifts

- 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine : DFT calculations reveal deshielding of pyrazole protons (δ ~8–9 ppm) due to electron-withdrawing diazenyl groups .

- Target Compound : The phenylsulfonyl group is expected to further deshield adjacent protons, with distinct $^{13}\text{C}$ shifts for the sulfonyl-attached carbon (predicted δ ~125–135 ppm).

UV-Vis Absorption

- Thiazol-2-yl diazenyl derivatives (e.g., ) absorb in the visible range (λ_max ~400–500 nm), while sulfonyl-containing compounds may show shifted absorption due to reduced conjugation.

Q & A

Q. What is the optimal synthetic route for 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-methylbenzoate, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with 1-phenyl-3-methyl-pyrazolone derivatives. Key steps include:

- Sulfonylation : Introduce the phenylsulfonyl group via reaction with benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

- Esterification : Couple the sulfonylated pyrazole with 3-methylbenzoyl chloride using a coupling agent like DCC (dicyclohexylcarboxylate) in anhydrous THF .

- Characterization : Confirm intermediates via ¹H/¹³C NMR (e.g., δ ~7.2–8.1 ppm for aromatic protons) and FT-IR (C=O stretch at ~1720 cm⁻¹ for the ester group). Purity is validated by HPLC with a C18 column and acetonitrile/water gradient .

Q. How is the crystal structure of this compound resolved, and what software is recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) .

- Structure Solution : Employ SHELXT for phase determination via intrinsic phasing .

- Refinement : Refine anisotropically using SHELXL (full-matrix least-squares on F²) with hydrogen atoms placed geometrically .

- Validation : Check for residual electron density (<1 eÅ⁻³) and R-factor convergence (R₁ < 0.05) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., rotational barriers in sulfonyl groups) or solvent-dependent shifts. Mitigation strategies:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level using Gaussian 16 and compare computed NMR shifts with experimental data .

- Variable-Temperature NMR : Perform experiments in DMSO-d₆ from 25°C to 80°C to identify conformational exchange .

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons unambiguously .

Q. What strategies are effective in resolving disordered regions in the crystal structure of this compound?

Methodological Answer: Disorder in the phenylsulfonyl or ester groups is common. Address this via:

- Occupancy Refinement : Split the disordered atoms into two sites with partial occupancy (e.g., 50:50) in SHELXL .

- Restraints : Apply SIMU (similarity) and DELU (rigid-bond) restraints to maintain reasonable geometry .

- Twinned Data : For twinned crystals, use the TWIN command in SHELXL and refine against Hooft y parameters .

Q. How can computational modeling predict the reactivity of the sulfonyl group in further functionalization?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies using Gaussian 16 to identify nucleophilic/electrophilic sites. The sulfonyl group’s LUMO often localizes on the sulfur atom, making it susceptible to nucleophilic attack .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity in reactions (e.g., sulfonate group as a leaving group) .

- MD Simulations : Run GROMACS simulations in explicit solvent to assess steric accessibility of the sulfonyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.